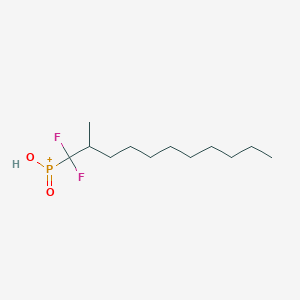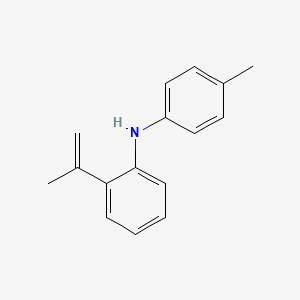
Urea, N-heptyl-N'-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-heptyl-N’-(2-phenylethyl)-: is a derivative of urea, a compound widely recognized for its diverse chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N-heptyl-N’-(2-phenylethyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of heptylamine and 2-phenylethylamine with an isocyanate or carbamoyl chloride can yield the desired urea derivative .
Industrial Production Methods: Industrial production of N-substituted ureas often involves the use of phosgene to generate the necessary isocyanates or carbamoyl chlorides from the corresponding amines. this method is not environmentally friendly due to the toxicity of phosgene. Alternative methods, such as the use of potassium isocyanate in water, have been developed to provide a more sustainable and safer approach .
Analyse Chemischer Reaktionen
Types of Reactions: Urea, N-heptyl-N’-(2-phenylethyl)-, like other N-substituted ureas, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea oxides.
Reduction: Reduction reactions can convert the urea derivative into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Urea, N-heptyl-N’-(2-phenylethyl)- serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound can be used to study the interactions of urea derivatives with biological molecules. It may also serve as a precursor for the development of pharmaceuticals with specific biological activities .
Industry: Industrially, Urea, N-heptyl-N’-(2-phenylethyl)- can be employed in the production of agrochemicals, polymers, and other materials. Its properties make it suitable for use in formulations that require specific chemical and physical characteristics .
Wirkmechanismus
The mechanism of action of Urea, N-heptyl-N’-(2-phenylethyl)- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Urea, N-heptyl-N’-(2,4,5-trichlorophenyl)-
- Urea, N-heptyl-N’-(3-trifluoromethylphenyl)-
Comparison: Compared to other similar compounds, Urea, N-heptyl-N’-(2-phenylethyl)- is unique due to the presence of the 2-phenylethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s hydrophobicity and influence its interactions with biological molecules, making it suitable for specific applications where other derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
828283-12-1 |
|---|---|
Molekularformel |
C16H26N2O |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
1-heptyl-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C16H26N2O/c1-2-3-4-5-9-13-17-16(19)18-14-12-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3,(H2,17,18,19) |
InChI-Schlüssel |
XGNWAXBIYZTHHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC(=O)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)



![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)

![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)



